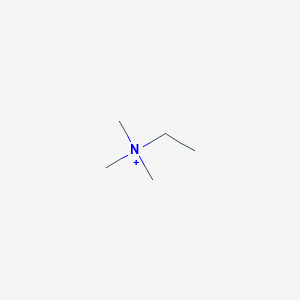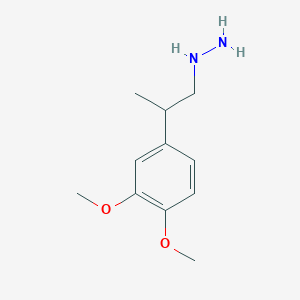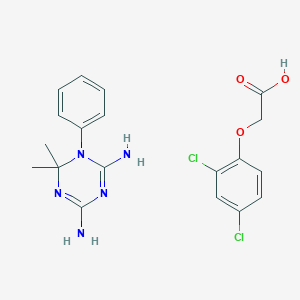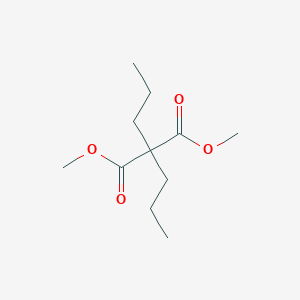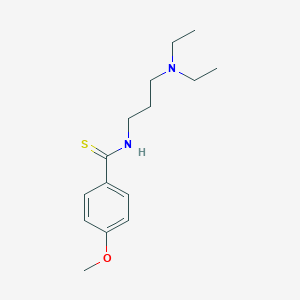
Benzamide, N-(3-diethylaminopropyl)-p-methoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- and how it interacts with specific enzymes and signaling pathways.
3.
Effets Biochimiques Et Physiologiques
Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to have several biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Anti-Cancer Properties: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways involved in cancer growth.
2. Neuroprotective Properties: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to protect neurons from damage and promote neuronal survival by inhibiting the activity of certain enzymes and signaling pathways involved in neuronal damage.
3. Cardiovascular Protective Properties: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to protect the heart from damage and promote cardiovascular health by inhibiting the activity of certain enzymes and signaling pathways involved in cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has several advantages and limitations for lab experiments. Some of the most notable advantages of this compound include:
1. Unique Properties: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has unique properties that make it an ideal compound for studying its mechanism of action and potential therapeutic applications.
2. Versatility: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- can be used in a wide range of scientific research applications, including cancer research, neurological research, and cardiovascular research.
3. Reliability: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been extensively studied and has a well-established safety profile.
Some of the most notable limitations of this compound include:
1. Cost: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- can be expensive to synthesize, which can limit its use in certain laboratory experiments.
2. Complexity: The synthesis method for Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Orientations Futures
There are several future directions for the study of Benzamide, N-(3-diethylaminopropyl)-p-methoxythio-. Some of the most promising future directions include:
1. Therapeutic Applications: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has potential therapeutic applications in cancer treatment, neuroprotection, and cardiovascular disease prevention.
2.
Méthodes De Synthèse
Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process typically involves the reaction of 3-diethylaminopropylamine with p-methoxythiophenol in the presence of a catalyst. The resulting product is then reacted with benzoyl chloride to produce Benzamide, N-(3-diethylaminopropyl)-p-methoxythio-. The synthesis method is relatively complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has a wide range of potential scientific research applications. This compound is commonly used in laboratory experiments to study its mechanism of action and potential therapeutic applications. Some of the most common scientific research applications of Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- include:
1. Cancer Research: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to have potential anti-cancer properties. Several studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells.
2. Neurological Research: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to have potential neuroprotective properties. Several studies have demonstrated that this compound can protect neurons from damage and promote neuronal survival.
3. Cardiovascular Research: Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- has been shown to have potential cardiovascular protective properties. Several studies have demonstrated that this compound can protect the heart from damage and promote cardiovascular health.
Propriétés
Numéro CAS |
16531-23-0 |
|---|---|
Nom du produit |
Benzamide, N-(3-diethylaminopropyl)-p-methoxythio- |
Formule moléculaire |
C15H24N2OS |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(5-2)12-6-11-16-15(19)13-7-9-14(18-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,16,19) |
Clé InChI |
WHRAMZMYKAPETC-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OC)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC |
SMILES canonique |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC |
Autres numéros CAS |
16531-23-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)

